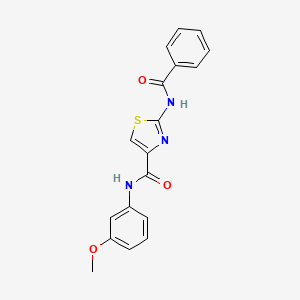
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a benzyloxyphenyl group, an oxadiazole ring, and a quinazolinedione moiety .
Molecular Structure Analysis
The molecular formula of this compound is C18H16N2O3 . It has an average mass of 308.331 Da and a monoisotopic mass of 308.116089 Da .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. For instance, the benzylic position is often reactive, undergoing reactions such as free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under consideration. Some properties, such as its molecular weight and formula, can be determined from its structure .Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Activities
Compounds structurally related to the query molecule, particularly those featuring 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moieties, have been synthesized and tested for their potential analgesic and anti-inflammatory activities. These derivatives exhibited significant biological activities in animal models, suggesting the compound's potential application in developing new therapeutic agents for pain and inflammation management (Dewangan et al., 2016).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. For example, certain derivatives containing the 1,3,4-oxadiazole moiety have shown promising results against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. This suggests the potential for the subject compound to be explored for its antimicrobial properties, which could contribute to the development of new antibiotics or disinfectants (Vlasov et al., 2015).
Fluorescent Chemosensors
Derivatives incorporating oxadiazole structures have also been used to create fluorescent chemosensors, capable of detecting ions such as fluoride. This application is relevant in environmental monitoring, where such sensors can detect pollutants or in medical diagnostics as tools for biological imaging or analysis (Zhang et al., 2020).
Antitumor Agents
Some synthesized compounds featuring the 1,2,4-triazole and quinazoline diones have been evaluated for their antitumor activities against various human cancer cell lines. The findings indicate these compounds' potential utility in cancer therapy, providing a basis for further investigation into the compound as a possible antitumor agent (Al-Romaizan et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 4-(benzyloxy)aniline and ethyl chloroformate. The second intermediate is 1-butyl-3-chloroquinazoline-2,4(1H,3H)-dione, which is synthesized from 4-chloro-3-nitrobenzoic acid and butylamine. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-(benzyloxy)aniline", "ethyl chloroformate", "4-chloro-3-nitrobenzoic acid", "butylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Synthesis of 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid:", "- 4-(benzyloxy)aniline is reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding N-ethyl carbamate.", "- The N-ethyl carbamate is then reacted with hydrazine hydrate to form 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 1-butyl-3-chloroquinazoline-2,4(1H,3H)-dione:", "- 4-chloro-3-nitrobenzoic acid is reduced to 4-chloro-3-aminobenzoic acid using tin(II) chloride.", "- The 4-chloro-3-aminobenzoic acid is then reacted with butylamine in the presence of triethylamine to form 1-butyl-3-aminoquinazoline-2,4(1H,3H)-dione.", "- The 1-butyl-3-aminoquinazoline-2,4(1H,3H)-dione is then chlorinated using thionyl chloride to form 1-butyl-3-chloroquinazoline-2,4(1H,3H)-dione.", "Coupling of intermediates to form final product:", "- 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid and 1-butyl-3-chloroquinazoline-2,4(1H,3H)-dione are coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1358338-90-5 |
Molekularformel |
C28H26N4O4 |
Molekulargewicht |
482.54 |
IUPAC-Name |
3-butyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O4/c1-2-3-17-31-27(33)23-11-7-8-12-24(23)32(28(31)34)18-25-29-26(30-36-25)21-13-15-22(16-14-21)35-19-20-9-5-4-6-10-20/h4-16H,2-3,17-19H2,1H3 |
InChI-Schlüssel |
OQKYPGUUVWZPTH-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-benzoylphenyl)methanone](/img/structure/B2817817.png)
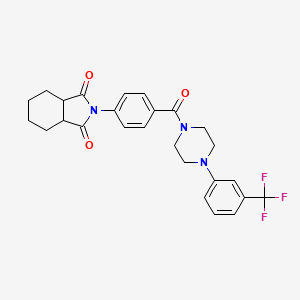
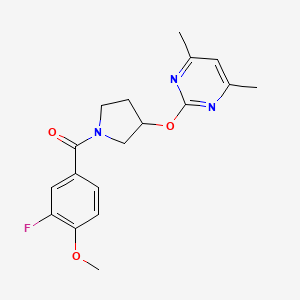
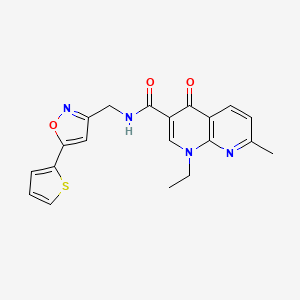

![4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2817827.png)

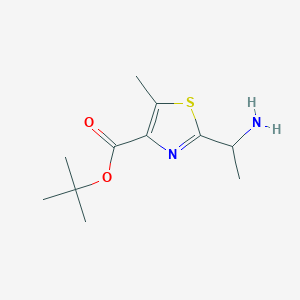
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2817830.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2817831.png)
![1-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817833.png)
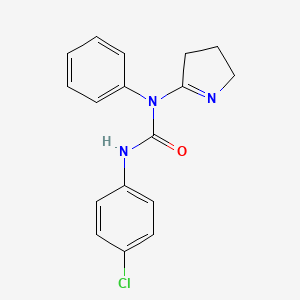
![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817837.png)
